Photophysical Characteristics of trans-4,4'-Diphenylstilbene (DPS)
Photophysical Characteristics of trans-4,4'-Diphenylstilbene (DPS)
The following technical guide details the photophysical characteristics of trans-4,4'-diphenylstilbene (DPS), designed for researchers in organic photonics, scintillation physics, and drug development.
Technical Reference & Application Guide
Executive Summary
trans-4,4'-diphenylstilbene (DPS), also known as 4,4'-distyrylbiphenyl , is a benchmark organic fluorophore distinguished by its high fluorescence quantum yield, fast decay kinetics, and exceptional stability. Unlike its parent molecule trans-stilbene, which suffers from rapid non-radiative decay via photoisomerization, DPS exhibits a rigidified electronic structure due to extended conjugation. This makes it a critical material in plastic scintillators for high-energy physics (e.g., J-PET scanners), two-photon microscopy , and blue laser dyes .
Molecular Architecture & Identity
DPS extends the stilbene chromophore by adding phenyl groups at the para positions, effectively creating a bis-biphenyl ethylene core. This structural modification significantly alters the potential energy surface of the excited state, suppressing the torsional rotation that quenches fluorescence in simpler stilbenes.
| Property | Specification |
| IUPAC Name | 4,4'-diphenyl-trans-stilbene |
| Common Name | DPS, Distyrylbiphenyl |
| CAS Number | 2039-68-1 |
| Molecular Formula | C₂₆H₂₀ |
| Molecular Weight | 332.44 g/mol |
| Symmetry Point Group | |
| Key Structural Feature | Extended |
Fundamental Photophysics (Linear Optics)
The photophysics of DPS are defined by a strong
Absorption & Emission Characteristics[1]
-
Absorption Maximum (
): Typically 345–355 nm in non-polar solvents (e.g., cyclohexane, toluene) and polymer matrices (polystyrene). This represents a bathochromic (red) shift of ~50 nm compared to trans-stilbene, attributed to the extended conjugation length. -
Emission Maximum (
): 400–430 nm (Deep Blue). The emission spectrum often shows vibronic structure, indicating a planar excited state geometry. -
Stokes Shift: Large (~3000–4000 cm⁻¹), which is advantageous for minimizing self-absorption in large-volume scintillators.
Quantum Yield ( ) & Lifetime ( )
Unlike trans-stilbene (
-
Fluorescence Quantum Yield:
(in toluene/polystyrene). The additional phenyl rings increase the barrier to trans-cis isomerization in the state, channeling energy primarily through radiative decay. -
Fluorescence Lifetime:
. This "fast" decay is critical for timing applications in positron emission tomography (PET), allowing for high temporal resolution (Time-of-Flight).
Solvatochromism
DPS exhibits positive solvatochromism . Increasing solvent polarity induces a slight red-shift in the emission spectrum, indicative of a more polar excited state (
Jablonski Diagram (DPS Specific)
The following diagram illustrates the competitive pathways between radiative decay (fluorescence) and non-radiative torsion (isomerization), highlighting the dominance of fluorescence in DPS.
Figure 1: Jablonski diagram for DPS. Note the suppressed isomerization pathway (red dashed) compared to standard stilbene, leading to high fluorescence quantum yield.
Advanced Photophysics (Non-Linear & Solid State)
Two-Photon Absorption (TPA)
DPS and its derivatives are potent two-photon absorbers due to their centrosymmetric
-
TPA Cross-Section (
): DPS derivatives exhibit values exceeding 1000 GM (Goeppert-Mayer units) in the NIR range (700–800 nm excitation).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Mechanism: The transition is
forbidden in one-photon but allowed in two-photon excitation ( ), accessing higher excited states that rapidly relax to the emissive state.
Scintillation Mechanism
In plastic scintillators (e.g., Polyvinyltoluene - PVT), DPS acts as a primary fluor or wavelength shifter .
-
Ionization: Radiation excites the PVT matrix.
-
FRET/Migration: Energy migrates through the matrix via Förster Resonance Energy Transfer (FRET).
-
Capture: DPS molecules capture the excitons.
-
Emission: DPS emits blue photons (~410 nm) which are detected by PMTs or SiPMs.
-
Radiation Hardness: DPS shows superior resistance to radiation damage (yellowing/quenching) compared to other dyes like PPO, maintaining transparency up to doses of ~10 kGy.
Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Measure
-
Standard Selection: Use 9,10-Diphenylanthracene (DPA) in cyclohexane (
) or Quinine Sulfate in 0.1 M H₂SO₄ ( ). -
Sample Preparation:
-
Prepare a stock solution of DPS in cyclohexane.
-
Prepare a dilution series. Crucial: Absorbance at excitation wavelength (
) must be < 0.1 OD to avoid inner-filter effects.
-
-
Measurement:
-
Record UV-Vis absorption spectrum. Note absorbance (
) at .[1] -
Record fluorescence emission spectrum (
) using the same . Integrate the area under the emission curve ( ).
-
-
Calculation:
-
Where
is the refractive index of the solvent.
-
Protocol B: Two-Photon Cross-Section (Z-Scan Method)
Objective: Quantify the non-linear absorption coefficient (
-
Setup: Femtosecond laser (Ti:Sapphire, ~100 fs, 800 nm), focusing lens (
), and sample cuvette on a motorized translation stage (Z-axis). -
Open Aperture Scan:
-
Move sample through the focal point (
). -
Measure transmission (
) as a function of position . -
Observation: A dip in transmission at
indicates Two-Photon Absorption.
-
-
Data Fitting: Fit the normalized transmission curve to the standard Z-scan equation:
-
Conversion: Convert
(cm/GW) to (GM units) using the concentration .
References
-
Structure & Dynamics of DPS
-
Hamaguchi, H., & Gustafson, T. L. (1994). Ultrafast Time-Resolved Spontaneous and Coherent Raman Spectroscopy. Annual Review of Physical Chemistry. Link
-
-
Scintillation Properties (J-PET)
-
Kaplon, L. (2017). Synthesis and characterization of polystyrene scintillators and their application in positron emission tomography. Jagiellonian University Doctoral Thesis. Link
-
-
Two-Photon Absorption
-
Excited State Dynamics
-
Tan, X., et al. (2002). Solvation Dynamics Probed by Femtosecond Transient Absorption Spectroscopy: Vibrational Cooling and Conformational Relaxation in S1 trans-4,4'-Diphenylstilbene. Journal of Physical Chemistry A. Link
-
- General Photophysics: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for QY/Lifetime protocols).
